REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([C:8]1[CH:13]=[C:12](C)[CH:11]=[CH:10][N:9]=1)([OH:7])[CH2:4][CH2:5][CH3:6].[CH3:15]C1N=C(C#N)C=CC=1.C([Mg]Br)CC>>[NH2:1][CH2:2][C:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:15])[N:9]=1)([OH:7])[CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(CCC)(O)C1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1.068 min.
|
Duration
|
1.068 min
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CCC)(O)C1=NC(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |